molecular formula C19H22N2S4 B296088 Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate

Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate

Cat. No. B296088
M. Wt: 406.7 g/mol
InChI Key: IZAQWKUHAFGNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate, also known as DMTS, is a chemical compound that has been widely used in scientific research. This compound is a member of the imidocarbonates family and is used as a reagent in organic synthesis. It has also been found to have potential applications in the field of medicine due to its unique properties.

Mechanism of Action

The exact mechanism of action of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form new compounds. Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has also been found to be a mild reducing agent, capable of reducing disulfides and other oxidized compounds.
Biochemical and Physiological Effects:
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is not believed to be harmful to humans or animals at low concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate is its versatility as a reagent in organic synthesis. It is also relatively easy to prepare and has a long shelf life. However, one limitation of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate is that it can be difficult to handle due to its sensitivity to air and moisture.

Future Directions

There are several potential future directions for Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate research. One area of interest is the development of new synthetic methods using Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate as a reagent. Additionally, Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate may have potential applications in the development of new drugs or as a tool in biological research. Further studies are needed to fully understand the potential of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate in these areas.

Synthesis Methods

Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate can be synthesized through a variety of methods, including the reaction of 4-aminobenzaldehyde with bis(methylthio)methane to form 4-(bis(methylsulfanyl)methylene)aminobenzaldehyde. This intermediate compound is then reacted with dimethyl carbonate and potassium carbonate to produce Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate.

Scientific Research Applications

Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has been used in a number of scientific studies, particularly in the field of organic synthesis. It has been found to be an effective reagent in the preparation of various compounds, including imidazolium salts and sulfonamides. Additionally, Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has been used as a precursor for the synthesis of other imidocarbonates.

properties

Molecular Formula

C19H22N2S4

Molecular Weight

406.7 g/mol

IUPAC Name

N-[4-[[4-[bis(methylsulfanyl)methylideneamino]phenyl]methyl]phenyl]-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C19H22N2S4/c1-22-18(23-2)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(24-3)25-4/h5-12H,13H2,1-4H3

InChI Key

IZAQWKUHAFGNPG-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(SC)SC)SC

Canonical SMILES

CSC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(SC)SC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.